molecular formula C11H8OSe2 B14137782 2-Propen-1-one, 1,3-diselenophene-2-yl- CAS No. 3988-82-7

2-Propen-1-one, 1,3-diselenophene-2-yl-

Cat. No.: B14137782
CAS No.: 3988-82-7
M. Wt: 314.1 g/mol
InChI Key: CBKLRGOEUBSIOC-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1,3-diselenophene-2-yl- is an organic compound that belongs to the class of chalcones. Chalcones are known for their α, β-unsaturated carbonyl system, which is a key structural feature that imparts various biological activities. This compound is characterized by the presence of two selenophene rings attached to the propenone moiety, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1,3-diselenophene-2-yl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction involves the use of selenophene-2-carbaldehyde and acetophenone as starting materials. The reaction is usually performed in an ethanolic solution with sodium hydroxide as the base, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of 2-Propen-1-one, 1,3-diselenophene-2-yl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1,3-diselenophene-2-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The selenophene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The biological activities of 2-Propen-1-one, 1,3-diselenophene-2-yl- are primarily attributed to its α, β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-propen-1-one: A well-known chalcone with similar structural features but without the selenophene rings.

    1,3-Dithienyl-2-propen-1-one: Another chalcone derivative with thiophene rings instead of selenophene rings.

    1,3-Difuryl-2-propen-1-one: A chalcone derivative with furan rings.

Uniqueness

2-Propen-1-one, 1,3-diselenophene-2-yl- is unique due to the presence of selenophene rings, which impart distinct electronic and steric properties. These properties enhance its reactivity and biological activities compared to other chalcone derivatives.

Properties

CAS No.

3988-82-7

Molecular Formula

C11H8OSe2

Molecular Weight

314.1 g/mol

IUPAC Name

1,3-di(selenophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H

InChI Key

CBKLRGOEUBSIOC-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2

Origin of Product

United States

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